

Radotinib's Target Profile and Kinase Selectivity Spectrum: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (brand name Supect®), developed by Ilyang Pharmaceutical Co., Ltd., is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2][3] It is approved in South Korea for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in both newly diagnosed patients and those with resistance or intolerance to other TKIs.[1][2][3] As a key therapeutic agent in the management of CML, a thorough understanding of its target engagement and kinase selectivity is paramount for optimizing its clinical application and guiding future drug development. This technical guide provides an in-depth overview of radotinib's target profile and kinase selectivity spectrum, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Target Profile

Radotinib's primary therapeutic effect is derived from its potent inhibition of the constitutively active BCR-ABL1 fusion protein, the pathogenic driver of CML.[4] It also demonstrates significant inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[5]

BCR-ABL1 Kinase

Radotinib is a selective inhibitor of the Bcr-Abl tyrosine kinase.[4] It binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity and inhibiting downstream



signaling pathways that promote leukemogenesis.[4] This leads to reduced proliferation and increased apoptosis of CML cells.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)

In addition to BCR-ABL1, **radotinib** is a known inhibitor of PDGFR.[5] This inhibition may contribute to its overall therapeutic effect and side-effect profile, as PDGFR signaling is involved in various cellular processes, including cell growth, proliferation, and angiogenesis.

Kinase Selectivity Spectrum

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A comprehensive understanding of a drug's interactions across the human kinome can elucidate potential off-target effects and opportunities for therapeutic expansion.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activity of **radotinib** against its primary targets and a selection of off-target kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of **radotinib** required to inhibit 50% of the kinase activity.

Table 1: Radotinib IC50 Values against Primary Targets and Key Off-Target Kinases



Kinase Target	IC50 (nM)	Reference		
Primary Targets				
BCR-ABL1 (wild-type)	34	[5][6][7]		
PDGFRα	75.5	[5][6]		
PDGFRβ	130	[5][6]		
Key Off-Target Kinases				
c-Kit	1,324	[5][6]		
SRC	>2,000	[5][6]		
DDR	<180	[5][6]		
ЕРНВ	<180	[5]		
LYN	<180	[5][6]		

Table 2: Radotinib IC50 Values against Imatinib-Resistant BCR-ABL1 Mutants

BCR-ABL1 Mutant	Radotinib IC50 (nM)	Nilotinib IC50 (nM)	lmatinib IC50 (nM)
G250E	472.7	306.5	7421.7
Y253H	2804.0	1719.0	>10240.0
E255V	1618.7	897.2	>10240.0
V299L	106.4	74.4	1156.6
F317L	200.1	100.5	2348.0
F359C	569.8	370.0	3907.7
T315I	>10240.0	9167.3	>10240.0

Data adapted from Zabriskie et al. (2014). Note the high resistance of the T315I "gatekeeper" mutation to **radotinib**.[8]



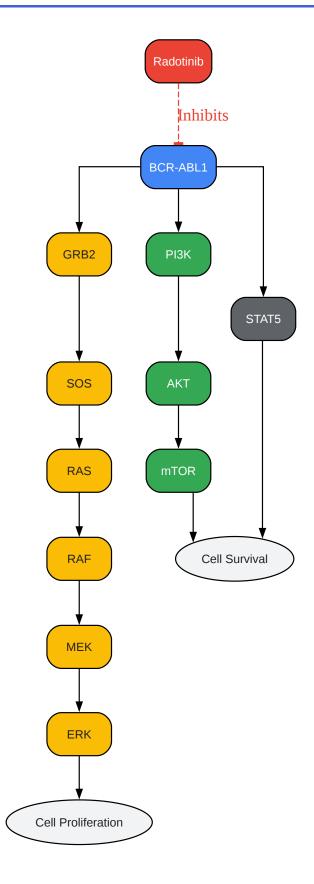
Signaling Pathways

Radotinib exerts its therapeutic effects by inhibiting key signaling cascades downstream of BCR-ABL1 and PDGFR.

BCR-ABL1 Signaling Pathway

The constitutive activation of BCR-ABL1 kinase in CML leads to the activation of multiple downstream pathways crucial for leukemic cell proliferation and survival. **Radotinib**'s inhibition of BCR-ABL1 blocks these aberrant signals.





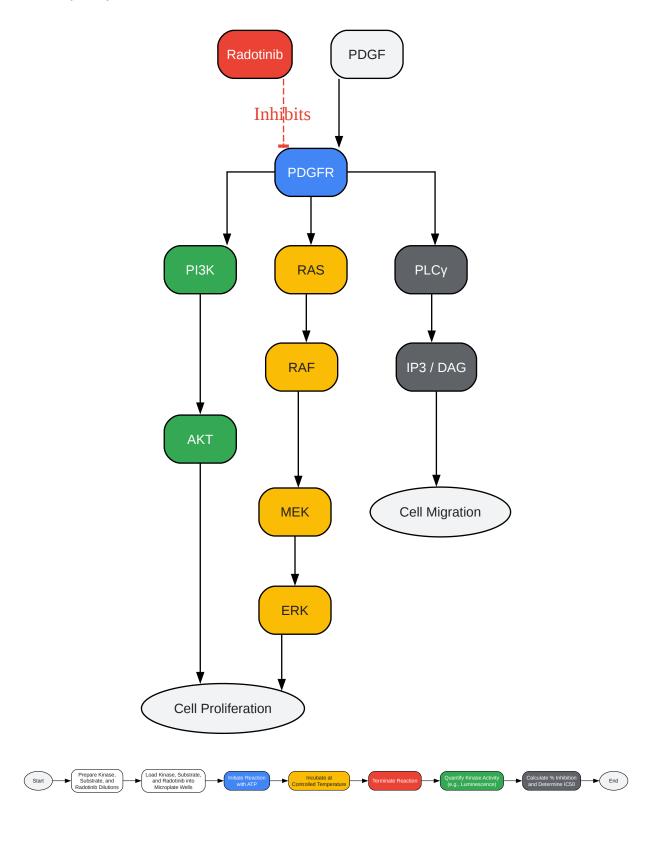
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Caption: Radotinib inhibits the BCR-ABL1 signaling cascade.



PDGFR Signaling Pathway

Radotinib's inhibition of PDGFR can impact physiological and pathological processes driven by this receptor tyrosine kinase.





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